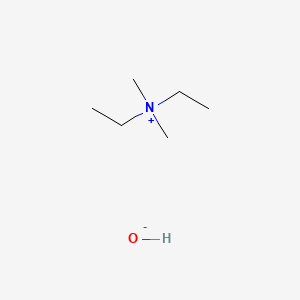

Diethyldimethylammonium hydroxide

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.comwikipedia.org This permanent positive charge, independent of pH, is a defining feature of QACs. wikipedia.org They are widely utilized in industrial and consumer products as surfactants, disinfectants, fabric softeners, and phase-transfer catalysts. mdpi.comwikipedia.org

DEDMAOH, with its two ethyl and two methyl groups attached to the central nitrogen atom, fits within this class. The specific nature and size of these alkyl groups influence its properties and applications, distinguishing it from other QACs like tetramethylammonium (B1211777) hydroxide (B78521) or tetraethylammonium (B1195904) hydroxide. csic.es The balance between its hydrophilic and hydrophobic characteristics, dictated by these alkyl groups, is crucial for its function in various chemical processes.

Significance in Modern Materials Chemistry and Organic Synthesis

In modern materials chemistry, DEDMAOH is primarily recognized for its role as a structure-directing agent (SDA) in the synthesis of zeolites and other porous materials. chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.com Zeolites are crystalline aluminosilicates with a three-dimensional network of pores, widely used as catalysts and adsorbents. google.comacs.org The size and shape of the DEDMAOH cation can direct the formation of specific zeolite framework topologies. acs.orgacs.org

For instance, DEDMAOH is used as the sole SDA in the synthesis of zeolite UZM-8, which is a catalyst for the isopropylation of benzene (B151609) to produce cumene (B47948). chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comresearchgate.net It also serves as an organic additive in the hydrothermal synthesis of zeolite Y nanoparticles and in the creation of layered silicates like PLS-3 and PLS-4, which are precursors to other zeolites. chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.com Furthermore, it has been employed in the synthesis of layered uranyl diphosphonate compounds. chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comfigshare.com

In organic synthesis, DEDMAOH and other QACs can function as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases. chemimpex.comsigmaaldrich.comsigmaaldrich.com It is also used as a strong base in various organic reactions. sigmaaldrich.com

Key Properties of Diethyldimethylammonium Hydroxide

| Property | Value |

| CAS Number | 95500-19-9 |

| Molecular Formula | C6H17NO |

| Molecular Weight | 119.21 g/mol sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid chemicalbook.comchemicalbook.com |

| SMILES String | CCN+(C)CC.[OH-] sigmaaldrich.comnih.gov |

| InChI Key | JQDCIBMGKCMHQV-UHFFFAOYSA-M sigmaaldrich.comnih.gov |

Research Findings on this compound as a Structure-Directing Agent

| Zeolite/Material | Role of DEDMAOH | Resulting Application |

| Zeolite UZM-8 | Sole structure-directing agent chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comresearchgate.net | Catalyst in cumene production chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comresearchgate.net |

| Zeolite Y Nanoparticles | Organic additive chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.com | Control of particle size and morphology lookchem.com |

| Layered Silicates PLS-3 & PLS-4 | Synthesis reagent chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.com | Precursors for topotactic zeolites chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.com |

| Layered Uranyl Diphosphonate | Structure-directing agent chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.comfigshare.com | Formation of layered compounds chemicalbook.comsigmaaldrich.comlookchem.comsigmaaldrich.com |

| Zeolite Al-RUB-36 | Organic structure-directing agent acs.org | Precursor for other zeolite structures acs.org |

| Zeolite Al-COE-4 | Structure-directing agent in precursor synthesis rsc.org | Shape-selective catalyst rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl(dimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDCIBMGKCMHQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888747 | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95500-19-9 | |

| Record name | Diethyldimethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95500-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095500199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyldimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 95500-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of Diethyldimethylammonium Hydroxide

Controlled Synthesis Pathways

The creation of diethyldimethylammonium hydroxide (B78521) necessitates precise control over the reaction conditions to favor the desired product and minimize side reactions. This involves careful management of reaction parameters and strategic choices of precursors and solvents.

The synthesis of the precursor quaternary ammonium (B1175870) halide, typically through the alkylation of an amine, is sensitive to several parameters that must be optimized for efficiency. The quaternization reaction is often conducted at temperatures ranging from 20°C to 90°C, with reaction times that can extend from a few hours to over 24 hours, depending on the reactivity of the specific alkylating agent and the solvent system used. google.com

The choice of solvent is critical. For the subsequent conversion of the halide salt to the hydroxide form, C1-C4 normal alcohols like ethanol (B145695) are often preferred as the reaction medium. google.com This is because they can effectively dissolve the quaternary ammonium halide reactant while facilitating the precipitation of the inorganic salt byproduct, such as potassium chloride, when a metal hydroxide like potassium hydroxide is used. google.com In some synthesis routes, particularly for the initial quaternization, a two-phase system comprising water and a water-immiscible organic liquid may be employed to control reactant concentrations and suppress byproduct formation.

The molar ratio of the reactants is another key parameter. For the quaternization step, a stoichiometric or slight excess of the alkylating agent is typically used to ensure the complete conversion of the amine. For the conversion to the hydroxide form, at least a stoichiometric amount of the metal hydroxide is required to drive the reaction to completion. google.com

Achieving high yield and purity is paramount. A primary consideration is the minimization of residual halide ions (e.g., chloride, bromide) in the final hydroxide product, as these can interfere with its intended applications. One effective method involves the reaction of the quaternary ammonium halide with a metal hydroxide, such as potassium hydroxide, in an alcohol solvent. google.com The low solubility of the resulting potassium halide in the alcohol allows for its removal by filtration, yielding a solution of the quaternary ammonium hydroxide with significantly reduced halide contamination. google.com

Another established method for producing a high-purity hydroxide solution is the reaction of the quaternary ammonium halide with silver oxide in an aqueous solution. libretexts.org The silver halide formed is insoluble and precipitates out of the solution, which can then be removed by filtration. libretexts.org

For industrial-scale production, electrolysis presents a high-purity pathway. In this method, an aqueous solution of a quaternary ammonium salt (often a carboxylate to prevent electrode corrosion) is electrolyzed in a cell divided by a cation-exchange membrane. The diethyldimethylammonium cations migrate across the membrane into the cathode compartment, where they combine with hydroxide ions generated from the reduction of water, forming a high-purity hydroxide solution free from the initial counter-ion.

Precursor Compounds and Reaction Mechanisms

The formation of the diethyldimethylammonium cation is achieved through a quaternization reaction, a type of alkylation that converts a lower-order amine into a quaternary ammonium salt.

The synthesis of the diethyldimethylammonium cation can begin with diethylamine (B46881), a secondary amine. wikipedia.org The process involves exhaustive alkylation, typically using a methyl halide like methyl iodide or methyl chloride. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The reaction occurs in two main steps:

Formation of a Tertiary Amine : The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon of the methyl halide. This displaces the halide ion and forms a diethylmethylammonium halide salt. A base is then used to deprotonate this salt, yielding the tertiary amine, N,N-diethylmethylamine. wikipedia.org

Formation of the Quaternary Ammonium Salt : The resulting tertiary amine, N,N-diethylmethylamine, is a stronger nucleophile than the initial secondary amine. It reacts with a second molecule of the methyl halide in another SN2 reaction. The nitrogen's lone pair attacks the methyl halide, forming the final diethyldimethylammonium cation, with the halide as the counter-ion.

This type of exhaustive alkylation must be carefully controlled to manage the formation of a mixture of products. libretexts.org

Once the diethyldimethylammonium halide salt is synthesized and purified, the final step is to replace the halide anion with a hydroxide anion. This is an ion-exchange process critical for producing the final compound.

As previously mentioned, a common laboratory and industrial method is the metathesis (double displacement) reaction with a strong base. google.com Reacting the quaternary ammonium halide with potassium or sodium hydroxide in an alcoholic solvent is an effective strategy. google.comlibretexts.org The driving force for this reaction is the precipitation of the insoluble sodium or potassium halide from the organic solvent, leaving the desired diethyldimethylammonium hydroxide in the solution. google.com

The general reaction is as follows: (CH₃CH₂)₂N(CH₃)₂⁺X⁻ + MOH → (CH₃CH₂)₂N(CH₃)₂⁺OH⁻ + MX(s) (Where X is a halide like Cl⁻ or Br⁻, and M is a metal like K⁺ or Na⁺)

The choice of metal hydroxide can influence the conversion efficiency, with potassium hydroxide often showing higher conversion rates than sodium hydroxide in certain systems. google.com The resulting mixture is typically filtered to remove the precipitated metal halide, yielding a solution of this compound. google.com

Diethyldimethylammonium Hydroxide As a Structure Directing Agent Sda in Microporous Materials Synthesis

Zeolite Synthesis and Framework Templating

Organic SDAs are crucial in zeolite synthesis, guiding the assembly of silica (B1680970) and alumina (B75360) precursors into specific crystalline topologies. The interaction between the positively charged diethyldimethylammonium (DEDMA+) cation and the forming inorganic framework dictates the final structure of the microporous material.

Diethyldimethylammonium hydroxide (B78521) is utilized as the sole structure-directing agent in the synthesis of UZM-8, a zeolite with the MWW topology. rsc.org UZM-8 is characterized by an irregular stacking of MWW layers, which distinguishes it from other materials in the MWW family like MCM-22. researchgate.net The structure-directing function of the DEDMA+ cation is confirmed by techniques such as 13C CP MAS NMR, which reveal strong interactions between the template and the zeolite framework. researchgate.net

The synthesis of pure UZM-8 is highly sensitive to the composition of the initial gel. Research indicates that the crystallization of UZM-8 is achievable only within a narrow range of Si/Al ratios, typically between 15 and 25. researchgate.net The dosage of the diethyldimethylammonium hydroxide SDA is also a critical parameter. Studies have shown that UZM-8 zeolite cannot be successfully crystallized if the molar ratio of DEDMA+ to SiO2 is below 0.3. researchgate.net However, in systems where crystal seeds and Na+ ions are present, UZM-8 can be obtained at a lower ratio of n(DEDMA+):n(SiO2) = 0.1. researchgate.net The presence of these components also tends to increase the crystallinity of the final product and shorten the required crystallization time. researchgate.net

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Si/Al Ratio | 15-25 | Crystallization of pure UZM-8 | researchgate.net |

| n(DEDMA+):n(SiO2) Ratio | < 0.3 | Spontaneous crystallization of UZM-8 fails | researchgate.net |

| n(DEDMA+):n(SiO2) Ratio with Seeds & Na+ | 0.1 | Successful UZM-8 formation | researchgate.net |

UZM-8 zeolites are typically synthesized under hydrothermal conditions using DEDMAOH as the template. researchgate.net The DEDMA+ cation acts as a template, organizing the silicate (B1173343) and aluminate species around it to form the characteristic MWW layers. The strong interaction between the quaternary ammonium (B1175870) headgroup of the SDA and the inorganic framework is fundamental to this templating mechanism. researchgate.net This process results in the formation of novel layered UZM-8 zeolites. researchgate.net

This compound is used as an organic additive in the hydrothermal synthesis of Zeolite Y nanoparticles. rsc.org While detailed studies on DEDMAOH specifically are limited in publicly available literature, the use of small quaternary ammonium molecules as SDAs or additives in Zeolite Y synthesis is a known strategy to influence crystal size and properties. mdpi.comresearchgate.net For example, the use of tetramethylammonium (B1211777) (TMA+) cations has been shown to produce smaller crystallite sizes compared to template-free synthesis. mdpi.com Similarly, tetraethylammonium (B1195904) hydroxide (TEAOH) has been employed as an SDA to produce high-silica Zeolite Y. researchgate.netrsc.org The role of these organic additives is to modulate the nucleation and growth processes, leading to the formation of nanosized crystals.

This compound serves as a structure-directing agent for the synthesis of specific layered silicates, which can act as precursors to 3D zeolites. rsc.org

Notably, DEDMAOH is used to synthesize the layered silicate PLS-4 . rsc.org Research has demonstrated that PLS-4 is isostructural with RUB-36 , another layered silicate. rsc.org Both structures are composed of ferrierite (FER) layers, but they differ in their stacking sequences. rsc.org The DEDMA+ molecules are distributed in a disordered manner within the interlayer space of the silicate. rsc.org

The significance of PLS-4 lies in its ability to be topotactically converted into a CDO-type zeolite through a dehydration-condensation reaction upon calcination. rsc.org This transformation highlights the role of DEDMAOH in creating precursor materials for complex zeolite topologies. While DEDMAOH directs the formation of ferrierite layers in PLS-4, the direct synthesis of a bulk FER-type zeolite typically employs other SDAs like pyrrolidine. rsc.orgnih.gov

In contrast, the related layered silicate PLS-3 , which converts to a FER-type zeolite, is synthesized using tetramethylammonium hydroxide (TMAOH) as the SDA, not DEDMAOH. rsc.org

| Layered Silicate/Topology | SDA Used | Relationship / Outcome | Source |

|---|---|---|---|

| PLS-4 | This compound | Isostructural to RUB-36; Composed of ferrierite layers | rsc.org |

| RUB-36 | This compound | Isostructural to PLS-4 | rsc.org |

| CDO Topology | This compound | Formed by topotactic conversion of PLS-4 | rsc.org |

| FER Topology | This compound | Forms the fundamental ferrierite layers within PLS-4 | rsc.org |

| PLS-3 | Tetramethylammonium hydroxide | Not synthesized with DEDMAOH | rsc.org |

The synthesis of layered silicates like PLS-4 often utilizes other layered materials as precursors. For the synthesis of PLS-4 using DEDMAOH, a protonated form of the layered silicate kanemite is used as the silica source in a solid-state reaction. rsc.org The DEDMAOH template is introduced to direct the rearrangement of the silica layers into the new PLS-4 structure. rsc.org

The transformation of these layered precursors into 3D zeolites is a form of interlayer expansion and condensation. In the case of PLS-4, the neighboring ferrierite layers are stabilized by strong hydrogen bonds (SiO–H⋯OSi). rsc.org The topotactic conversion to the CDO-type zeolite is achieved through a dehydration-condensation reaction, where the removal of the organic template and water upon heating causes the layers to condense and form the 3D framework. rsc.org

Synthesis of Layered Silicates (e.g., PLS-3, PLS-4, RUB-36, CDO, FER Topologies)

Structural Modifications through Alkaline Treatment

Alkaline treatment, often employing hydroxide solutions, is a post-synthesis modification technique used to alter the properties of zeolites. This treatment can induce desilication, creating mesoporosity and modifying the acidity of the zeolite. researchgate.netbohrium.com While sodium hydroxide is commonly used, the principles of alkaline treatment are relevant to understanding how a hydroxide source like DEDMAOH could potentially be used in or influence such modification processes.

The process of alkaline treatment can lead to the extraction of silicon atoms from the zeolite framework, which in turn can generate additional mesopores. researchgate.net This modification of the pore structure can have a significant impact on the material's performance in applications like adsorption and catalysis. researchgate.netsci-hub.se The concentration of the alkaline solution and the composition of the parent zeolite are critical factors that determine the extent of structural change. researchgate.netbohrium.com For instance, treatment with NaOH has been shown to decrease the surface area and microporosity of some natural zeolites while also altering the distribution of acid sites. bohrium.comnih.gov In some cases, this can lead to an improvement in adsorption capacity, while in others, it may cause significant deformation of the zeolite structure. researchgate.netbohrium.comnih.gov

| Treatment | Effect on Zeolite Structure | Impact on Properties |

| Alkaline Treatment (e.g., with NaOH) | Desilication, creation of mesopores, potential for partial structural damage. researchgate.netbohrium.comsci-hub.se | Altered surface area and porosity, changes in acidity, potential for enhanced or diminished adsorption capacity. researchgate.netbohrium.comnih.gov |

Synthesis of Aluminum-Rich *MRE Zeolite Molecular Sieves

The synthesis of zeolites with high aluminum content is of significant interest for various catalytic applications. The composition of the reaction mixture, including the ratios of water to sodium oxide (H₂O/Na₂O) and sodium oxide to silica (Na₂O/SiO₂), plays a crucial role in determining the purity of the resulting high-aluminum zeolite. researchgate.net While specific studies detailing the use of DEDMAOH for the synthesis of aluminum-rich *MRE zeolites are not prevalent in the provided results, the general principles of zeolite synthesis suggest that the choice of SDA can influence the incorporation of aluminum into the framework.

Templating of Specific Zeolite Framework Topologies (e.g., CIT-8P Frameworks)

Diethyldimethylammonium (DEDMA) has been identified as an effective SDA for the synthesis of zeolites with the LEV-type framework structure. ethernet.edu.et One such example is the zeolite RUB-50, which is synthesized using DEDMA as the OSDA. ethernet.edu.et The LEV framework can be described by an AABCCABBC sequence of 6-ring layers. ethernet.edu.et The ability of DEDMA to direct the formation of this specific topology underscores the critical role of the SDA's molecular structure in determining the resulting zeolite framework.

Mechanistic Insights into Structure Direction

The mechanism by which an SDA directs the formation of a specific zeolite framework is a complex interplay of various factors. Understanding these mechanisms is crucial for the rational design of new zeolitic materials with desired properties.

Host-Guest Interactions within Microporous Structures

The synthesis of microporous materials like zeolites and aluminophosphates is fundamentally a process of host-guest chemistry, where the inorganic framework (host) assembles around the organic SDA (guest). ucl.ac.uknih.gov The specific interactions between the host and guest, including van der Waals forces and hydrogen bonding, play a critical role in the selection of a particular framework topology. ucl.ac.ukresearchgate.net The dynamic and selective nature of these non-covalent interactions endows the resulting materials with their unique properties. nih.gov The size, shape, and charge of the SDA molecule must be compatible with the forming pores and cavities of the zeolite framework. mdpi.comsapub.org

Role of Organic Cation Size and Shape in Framework Formation

The size and shape of the organic cation used as an SDA are determining factors in the final structure of the synthesized zeolite. mdpi.com The relationship between the SDA's geometry and the resulting cavity configuration is attributed to the interactions that restrict the rotation of the SDA within the forming pore. mdpi.com Small, spherical SDAs tend to form clathrasils, which have polyhedral cavities with small windows. mdpi.com

In the case of DEDMAOH, the diethyldimethylammonium cation possesses a specific size and shape that favors the formation of certain framework types, such as the LEV topology. ethernet.edu.et The ability of the organic cation to stabilize specific building units of the zeolite framework during the crystallization process is a key aspect of its structure-directing role. rsc.org The identity of the organocation influences the size, number density, and shape of the colloidal silica nanoparticles that are precursors to the final zeolite structure. nih.gov

| Cation Property | Influence on Zeolite Synthesis |

| Size and Shape | Dictates the geometry of the pores and cavities in the final framework. mdpi.com |

| Charge | Balances the negative charge of the aluminosilicate (B74896) framework. sapub.org |

| Flexibility | Affects the ability to adopt a conformation that fits within the forming zeolite cages. |

Catalytic and Reactive Applications in Advanced Organic and Inorganic Chemistry

Heterogeneous Base Catalysis

Heterogeneous base catalysis is a cornerstone of sustainable chemical synthesis, offering advantages in catalyst separation and reuse. Quaternary ammonium (B1175870) hydroxides, including diethyldimethylammonium hydroxide (B78521), have been effectively immobilized on solid supports to create robust and efficient solid base catalysts.

Application in Continuous-Flow Carbon-Carbon Bond-Forming Reactions (e.g., Henry Reaction)

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. The Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a classic example of such a transformation. The use of immobilized quaternary ammonium hydroxides, such as diethyldimethylammonium hydroxide resins, has been investigated for their catalytic activity in continuous-flow Henry reactions. acs.orgconsensus.app

Continuous-flow systems offer several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. In the context of the Henry reaction, a continuous-flow setup using a packed-bed reactor containing a quaternary ammonium hydroxide resin allows for the continuous production of β-nitro alcohols. consensus.appresearchgate.netresearchgate.net The solid-supported catalyst facilitates easy separation of the product from the catalyst, streamlining the purification process and enabling catalyst recycling. researchgate.net

Performance of Quaternary Ammonium Hydroxide Resins as Immobilized Bases

Quaternary ammonium hydroxide resins are recognized for their efficacy as immobilized bases and are commonly used as commodity chemicals for anion-exchange applications. acs.orgconsensus.app However, their application as solid base catalysts has been the subject of research to optimize their performance. acs.org Studies have shown that the catalytic activity of these resins in reactions like the Henry reaction is influenced by their structural properties. acs.org

Research has focused on synthetically controlling the properties of polystyrene-based resins to enhance their catalytic performance. acs.org By comparing newly synthesized resins with commercially available ones, researchers have been able to identify key structural factors that are crucial for achieving high catalytic activity. acs.orgconsensus.app The performance of these immobilized bases is often evaluated using model reactions like the continuous-flow Henry reaction to quantify their efficiency and stability. acs.orgconsensus.app

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.netoperachem.com Quaternary ammonium salts, such as this compound, are common phase transfer catalysts. slideshare.netyoutube.com

The mechanism of PTC generally involves the quaternary ammonium cation (Q+) forming an ion pair with the reacting anion (Y-) from the aqueous phase. slideshare.netoperachem.comyoutube.com This ion pair, [Q+Y-], is sufficiently lipophilic to be extracted into the organic phase. operachem.com Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive towards the organic substrate (RX). operachem.com After the reaction, the newly formed anion (X-) pairs with the quaternary ammonium cation, and the resulting [Q+X-] ion pair returns to the aqueous phase, where the catalyst can begin another cycle. youtube.com

The efficiency of a phase transfer catalyst is dependent on several factors, including the structure of the quaternary ammonium salt. operachem.comnih.gov For instance, the length of the alkyl chains on the nitrogen atom influences the catalyst's solubility in the organic phase. operachem.com While this compound itself is a strong base, its corresponding salts formed during the catalytic cycle play the crucial role of the phase transfer agent.

It is important to note that quaternary ammonium hydroxides containing at least one ethyl or larger alkyl group can undergo Hofmann elimination, a decomposition pathway that can affect catalyst stability, particularly at elevated temperatures. scientificupdate.comlibretexts.org

Catalytic Applications in Specific Organic Transformations

Beyond its general role in base and phase transfer catalysis, this compound and related quaternary ammonium compounds have been explored as catalysts in specific and industrially significant organic reactions.

Isopropylation of Benzene (B151609) to Cumene (B47948)

The alkylation of benzene with propylene (B89431) to produce cumene is a major industrial process, as cumene is a key intermediate in the production of phenol (B47542) and acetone. daneshyari.comresearchgate.netwvu.eduwikipedia.orgnih.gov While traditional catalysts like solid phosphoric acid and aluminum chloride have been used, zeolite-based catalysts have become more prevalent since the mid-1990s. wikipedia.orgexxonmobilchemical.com

This compound has been employed as a structure-directing agent in the synthesis of specific zeolites, such as UZM-8. researchgate.net These zeolites, in their acidic form (H-UZM-8), have shown catalytic activity in the isopropylation of benzene to form cumene. researchgate.net The physicochemical properties of these zeolites, influenced by the synthesis conditions including the use of this compound, are critical to their catalytic performance. researchgate.net The process typically involves reacting benzene and propylene in a fixed-bed reactor under specific temperature and pressure conditions. google.comresearchgate.netresearchgate.net

Table 1: Comparison of Catalytic Performance in Benzene Isopropylation

| Catalyst System | Benzene Conversion (%) | Cumene Selectivity (%) | Byproducts |

| Zeolite-based (general) | 70-75 | High | Polyisopropylbenzenes |

| Solid Phosphoric Acid | High | Lower than zeolites | Oligomers, other alkylated products |

| Aluminum Chloride | Up to 90 | High | Polyisopropylbenzenes |

This table provides a general comparison of different catalytic systems used in the production of cumene. Specific performance can vary based on reaction conditions.

Removal of Trace Olefins

The purification of aromatic streams to remove trace amounts of olefins is crucial in many petrochemical processes. axens.net One effective method for this purification is the alkylation of the aromatic compound with the olefin impurity, converting the volatile olefin into a less volatile alkylated aromatic, which can then be separated by distillation. researchgate.net

Acidic catalysts are often employed for this purpose. researchgate.net While not a direct catalyst in its hydroxide form, the synthesis of certain catalytic materials for this application can involve quaternary ammonium compounds. For instance, zeolites prepared using structure-directing agents like this compound can be used as acidic catalysts for the removal of trace olefins from aromatic streams. researchgate.net The acidic sites on the zeolite facilitate the alkylation reaction between the aromatic solvent (like benzene or toluene) and the olefinic contaminant. google.comgoogle.com

Potential in Cross-Coupling Reactions (as a component of heterogeneous catalyst systems)

While not a direct catalyst for cross-coupling reactions itself, this compound plays a crucial indirect role as a structure-directing agent (SDA) in the synthesis of certain zeolites. Zeolites are microporous, crystalline aluminosilicates that serve as highly effective supports for catalytic metals in heterogeneous catalyst systems.

Specifically, this compound is used as an SDA in the hydrothermal synthesis of zeolite UZM-8. In this process, the diethyldimethylammonium cation acts as a template, guiding the organization of silicate (B1173343) and aluminate precursors to form the specific porous framework characteristic of UZM-8. Once synthesized, this zeolite can be used as a catalyst, for example, in the isopropylation of benzene to produce cumene. The principle of using zeolites as catalyst supports is broadly applicable, and such materials are fundamental to creating heterogeneous catalysts for a variety of organic transformations, including important carbon-carbon bond-forming cross-coupling reactions.

Table 1: Role of this compound in Zeolite Synthesis

| Role | Compound | Application in Synthesis | Resulting Product |

| Structure-Directing Agent | This compound | Guides formation of microporous structure | Zeolite UZM-8 |

This table illustrates the function of this compound as a template in the creation of zeolites, which are then used in catalytic systems.

Reagent in Organic Synthesis

This compound serves as a versatile reagent in several areas of organic synthesis, primarily functioning as a strong, organic-soluble base and a source of hydroxide ions.

Facilitating Synthesis of Various Organic Compounds, Including Quaternary Ammonium Salts

This compound is an effective reagent for the synthesis of other organic compounds, notably for creating different quaternary ammonium salts. Its utility stems from its ability to participate in anion exchange reactions. A common method for preparing a specific quaternary ammonium salt is to first convert a corresponding quaternary ammonium halide into its hydroxide form using a strong base or an ion-exchange resin. google.comgoogle.com

This resulting quaternary ammonium hydroxide, such as this compound, can then be reacted with a chosen acid. This acid-base neutralization reaction yields the desired quaternary ammonium salt with the new counter-anion, alongside water. This method provides a straightforward pathway to a wide variety of quaternary ammonium salts that may not be directly synthesizable. google.com

Table 2: Generalized Synthesis of Quaternary Ammonium Salts via Hydroxide Intermediate

| Step | Reactants | Product | Purpose |

| 1 | Quaternary Ammonium Halide + Silver Oxide or Ion-Exchange Resin | Quaternary Ammonium Hydroxide | Formation of the hydroxide intermediate |

| 2 | Quaternary Ammonium Hydroxide + Acid (H-anion) | New Quaternary Ammonium Salt + Water | Anion exchange to form the target salt |

This table outlines the two-step process for synthesizing various quaternary ammonium salts using a hydroxide intermediate.

Role in Photoinitiator Synthesis (e.g., Photoinitiator 184 hydrolysis)

This compound can serve as a key reagent in the synthesis of certain photoinitiators. A notable example is its role in the preparation of Photoinitiator 184, which is 1-hydroxycyclohexyl phenyl ketone. longchangchemical.com The synthesis often involves the hydrolysis of an alpha-halogenated ketone intermediate, such as 1-chlorocyclohexyl phenyl ketone. google.comguidechem.com

In this step, a strong base is required to displace the halide and introduce a hydroxyl group. This compound, as a strong base, can facilitate this nucleophilic substitution reaction. google.com The hydroxide ion (OH⁻) attacks the carbon atom bearing the halogen, leading to the expulsion of the halide ion and the formation of the final α-hydroxy ketone product. researchgate.net The use of a quaternary ammonium hydroxide like this compound is advantageous as it can improve reaction conditions and reduce side reactions compared to inorganic bases like sodium hydroxide. google.com

Addition of Hydroxide Ion to Aldehydes and Ketones for Hydrate (B1144303) Formation

This compound is an effective base catalyst for the hydration of aldehydes and ketones to form geminal diols (gem-diols), also known as hydrates. While water can add to a carbonyl group directly, the reaction is typically slow. Strong bases significantly accelerate this process.

The mechanism proceeds in two main steps under basic conditions:

Nucleophilic Attack: The hydroxide ion (OH⁻), provided by the dissociation of this compound, is a much stronger nucleophile than water. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide ion intermediate.

Protonation: The negatively charged alkoxide ion is a strong base and is subsequently protonated by a water molecule present in the solution. This step forms the neutral geminal diol and regenerates the hydroxide ion, confirming its catalytic role.

The position of the equilibrium between the carbonyl compound and the hydrate depends on the structure of the starting material. Aldehydes with electron-withdrawing groups and less steric hindrance, such as formaldehyde, favor the hydrate form significantly more than ketones.

Table 3: Equilibrium of Carbonyl Hydration

| Carbonyl Compound | % Hydrate at Equilibrium | Reason for Equilibrium Position |

| Formaldehyde | >99.9% | Low steric hindrance, high electrophilicity |

| Acetaldehyde | ~50% | Moderate steric hindrance |

| Acetone | ~0.1% | Greater steric hindrance and electron donation from two methyl groups stabilize the carbonyl |

This table shows the varying equilibrium positions for the hydration of different carbonyl compounds, a reaction catalyzed by bases like this compound.

Spectroscopic and Computational Characterization of Diethyldimethylammonium Hydroxide Systems

Advanced Spectroscopic Techniques for Structural and Environmental Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific atomic nuclei. nih.goviitm.ac.in In the context of diethyldimethylammonium hydroxide (B78521) systems, various NMR methods are employed to gain a comprehensive understanding of both the organic template and the inorganic framework it helps to create.

Solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of solid materials where molecular motion is restricted. nih.goviitm.ac.in

¹³C NMR is instrumental in confirming the integrity and conformation of the diethyldimethylammonium cation within the cages of a synthesized material. The chemical shifts of the carbon atoms in the ethyl and methyl groups of the cation can indicate its interaction with the surrounding framework and any conformational changes that may occur upon encapsulation.

¹²⁹Xe NMR is a sensitive probe for the void spaces and channel systems in microporous materials. Xenon, an inert gas, can be introduced into the material, and its NMR signal is highly dependent on the size, shape, and chemical nature of the cavities it occupies. This technique can provide valuable information on the cage occupancy and the interconnectivity of the pore structure directed by the diethyldimethylammonium hydroxide template.

²H NMR (Deuterium NMR) is particularly useful for studying the dynamics of the organic template. researchgate.netdntb.gov.ua By selectively deuterating the diethyldimethylammonium cation, ²H NMR can provide detailed information about its rotational and translational motions within the inorganic host structure. researchgate.netdntb.gov.uafu-berlin.de These dynamic studies are crucial for understanding the template-framework interactions that govern the crystallization process. researchgate.netosti.govnih.gov

| Nucleus | Information Gained | Typical Application in DEDMAOH Systems |

| ¹³C | Local carbon environment, cation conformation | Confirming the presence and integrity of the DEDMAOH cation within the material's pores. |

| ¹²⁹Xe | Pore size, shape, and connectivity | Characterizing the void structure of zeolites or clathrates synthesized with DEDMAOH. |

| ²H | Molecular dynamics and mobility | Studying the rotational and translational motion of the DEDMAOH template within the host framework. |

Magic-Angle Spinning (MAS) is a technique used in solid-state NMR to narrow the broad spectral lines that arise from anisotropic interactions, thereby improving resolution. nih.govnih.govwiley.com

¹³C MAS NMR provides high-resolution spectra of the diethyldimethylammonium cation, allowing for the differentiation of carbon atoms in slightly different chemical environments. This can reveal details about the packing and ordering of the template molecules within the crystalline structure.

²⁹Si MAS NMR is a cornerstone technique for the analysis of silicate (B1173343) and aluminosilicate (B74896) frameworks, such as those found in zeolites. researchgate.netresearchgate.net It provides information about the connectivity of the SiO₄ tetrahedra and the proximity of silicon atoms to other framework atoms like aluminum. researchgate.netresearchgate.netrsc.orgresearchgate.net The chemical shifts in ²⁹Si MAS NMR spectra can distinguish between Si(nAl) units, where a silicon atom is connected to 'n' aluminum atoms through oxygen bridges, offering a quantitative measure of the framework's composition and ordering. researchgate.netresearchgate.net

| Technique | Nucleus | Information Obtained | Relevance to DEDMAOH-Templated Materials |

| ¹³C MAS NMR | ¹³C | High-resolution chemical shifts of carbon atoms. | Detailed analysis of the DEDMAOH cation's conformation and interaction with the host. |

| ²⁹Si MAS NMR | ²⁹Si | Connectivity of silicon tetrahedra (Si(nAl) units). | Characterization of the zeolite framework structure and aluminum distribution. researchgate.netresearchgate.net |

X-ray Diffraction (XRD) Analysis (e.g., powder XRD for crystal structure, framework topology, interlayer distances)

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of materials. nih.gov In the study of materials synthesized using this compound, powder XRD is routinely used to identify the crystalline phases present, determine the framework topology, and measure key structural parameters.

The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. By comparing the experimental XRD pattern to databases of known structures, the specific zeolite or clathrate hydrate (B1144303) phase can be identified. Furthermore, analysis of the peak positions and intensities allows for the determination of the unit cell parameters, which define the size and shape of the repeating structural unit. For layered materials, XRD can be used to measure the interlayer distances.

In the context of clathrate hydrates, XRD is essential for identifying the specific cage structures present, such as the common sI, sII, or sH types, which are defined by different arrangements of water cages. wikipedia.orglsbu.ac.ukresearchgate.net

| XRD Parameter | Information Derived | Significance in DEDMAOH Systems |

| Peak Positions (2θ) | Unit cell dimensions, interlayer spacing | Determination of the crystal system and lattice parameters of the synthesized material. |

| Peak Intensities | Atomic positions within the unit cell | Refinement of the crystal structure and determination of atom locations. |

| Peak Broadening | Crystallite size and strain | Assessment of the crystalline quality and domain size of the material. |

| Comparison to Standards | Phase identification, framework topology | Identification of the specific zeolite or clathrate hydrate structure formed. sci-hub.seresearchgate.netosti.gov |

Infrared (IR) Spectroscopy for Chemical Bond Identification and Functional Group Monitoring

Infrared (IR) spectroscopy probes the vibrational modes of molecules. nih.gov When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR spectrum with characteristic absorption bands. This technique is highly effective for identifying the functional groups present in a sample and for monitoring changes in chemical bonding. researchgate.net

In the analysis of this compound-templated materials, IR spectroscopy can be used to:

Confirm the presence of the organic template within the synthesized material by identifying the characteristic C-H and C-N stretching and bending vibrations of the diethyldimethylammonium cation. researchgate.net

Monitor the removal of the template during calcination by observing the disappearance of these organic-related bands.

Characterize the inorganic framework by identifying the vibrational modes of the T-O-T (where T = Si or Al) linkages.

Detect the presence of hydroxyl groups (O-H) and adsorbed water molecules. nih.gov

| Vibrational Frequency Range (cm⁻¹) | Associated Functional Group/Bond | Importance in DEDMAOH System Analysis |

| 3700-3200 | O-H stretching (water, hydroxyl groups) | Indicates the hydration state and presence of structural hydroxyl groups. nih.gov |

| 3000-2850 | C-H stretching (alkyl groups) | Confirms the incorporation of the DEDMAOH template. researchgate.net |

| 1500-1400 | C-H bending | Further evidence of the organic template's presence. |

| 1200-900 | T-O-T asymmetric stretching (Si-O-Si, Si-O-Al) | Characterizes the inorganic framework of zeolites. |

| 800-650 | T-O-T symmetric stretching | Provides additional information about the framework structure. |

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) for Thermal Decomposition and Template Removal

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com This technique is crucial for understanding the thermal stability of materials and for quantifying the different components that are lost upon heating. tainstruments.com Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, with peaks indicating the temperatures at which the most significant mass loss events occur. researchgate.net

In the characterization of materials synthesized with this compound, TGA/DTG is used to:

Determine the temperature ranges for the removal of water and the organic template.

Quantify the amount of template occluded within the material's pores.

Assess the thermal stability of the inorganic framework after template removal. researchgate.net

A typical TGA curve for a diethyldimethylammonium-templated zeolite will show an initial weight loss at lower temperatures corresponding to the desorption of physically adsorbed water, followed by a more significant weight loss at higher temperatures due to the decomposition and combustion of the organic template. researchgate.net The temperature of template removal provides insights into the strength of the interaction between the template and the framework.

| Temperature Range (°C) | Mass Loss Event | Information Gained |

| < 200 | Desorption of physisorbed water | Quantification of surface and pore water. researchgate.net |

| 200 - 600 | Decomposition and removal of the DEDMAOH template | Determination of template content and thermal stability. |

| > 600 | Dehydroxylation of the framework | Indicates the condensation of hydroxyl groups to form a stable, anhydrous framework. |

Scanning Electron Microscopy (SEM) for Morphology and Layer Arrangement Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and layered arrangement of materials. In the context of systems involving quaternary ammonium (B1175870) compounds like this compound, which are often used as structure-directing agents, SEM reveals critical information about the final structure of the synthesized materials.

For instance, in the synthesis of layered double hydroxides (LDHs), the morphology is a key property for applications where the surface plays a significant role. researchgate.net Studies have shown that synthesis parameters such as the ratio of divalent to trivalent metal ions (MII/MIII), pH, aging time, and temperature significantly affect the resulting morphology. researchgate.net For example, a higher MII/MIII ratio can lead to the formation of thinner LDH layers. researchgate.net Similarly, altering the pH can cause the aggregation of flakes into spherical forms, affecting particle size and morphology without fundamentally changing the internal atomic arrangement. researchgate.net High aging times and temperatures promote atomic diffusion, resulting in more uniform and intertwined grains. researchgate.net These morphological changes, directly observable through SEM, are crucial for tailoring the properties of LDH materials for specific applications, such as in smart coatings for corrosion prevention. researchgate.net

The use of this compound as a structure-directing agent in the synthesis of zeolites also highlights the importance of SEM in characterizing the final product's morphology. chemicalbook.comlookchem.com It helps in controlling the particle size and morphology of zeolite Y nanoparticles synthesized via the hydrothermal method. lookchem.com

UV-Vis Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) for Metal Incorporation Studies

UV-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are essential for studying the incorporation of metal ions into various materials and understanding their electronic structure.

UV-Vis Spectroscopy provides information about electronic transitions within a material. bath.ac.uk In transition metal complexes, UV-Vis spectra originate from d-d electronic transitions. bath.ac.uk The absorption of light in the UV-Vis range can indicate the presence of specific chromophores and their chemical environment. bath.ac.uk For materials where this compound might be used in conjunction with metal species, UV-Vis can be employed to monitor the coordination and electronic state of the metal ions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgresearchgate.net Systematic XPS studies on metal oxides and hydroxides have shown variations in the O 1s binding energies, which can be correlated with the chemical environment and the formal charge of oxygen. rsc.orgresearchgate.net For instance, different binding energies for the O 1s peak can distinguish between oxide and hydroxide species. researchgate.net This is particularly relevant when studying materials synthesized using this compound, as it allows for the characterization of the resulting metal hydroxide or oxide structures and the potential incorporation of nitrogen from the quaternary ammonium cation.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to complement experimental findings, offering insights into molecular-level interactions and properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govarxiv.org It has proven to be a valuable tool in understanding the behavior of complex chemical systems, including those involving this compound.

DFT calculations are instrumental in studying non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the structure and properties of molecular complexes. nih.gov The subsystem formulation of DFT, for example, has been successfully applied to calculate interaction energies for a wide range of intermolecular complexes, from rare gas dimers to strongly hydrogen-bonded systems. nih.gov This approach can elucidate the role of the diethyldimethylammonium cation in directing the assembly of larger structures by quantifying the interactions between the cation and other components of the system.

This compound is used as a structure-directing agent in the synthesis of zeolites, which are widely studied for their adsorption properties. chemicalbook.comlookchem.com DFT calculations are a key tool for investigating the adsorption of small molecules like CO₂, N₂, and CH₄ in zeolites. researchgate.netrsc.org

DFT can be used to:

Calculate Adsorption Energies: Determine the strength of the interaction between the adsorbate molecule and the zeolite framework. researchgate.netrsc.org

Identify Adsorption Sites: Locate the most favorable positions for guest molecules within the zeolite pores.

Understand the Role of Cations: In cation-exchanged zeolites, DFT can elucidate how different cations influence the adsorption capacity and selectivity by altering the electrostatic potential within the pores. rsc.org For instance, studies have shown that for monovalent metal ion-exchanged zeolites, the adsorption capacity for CO₂ often follows the order Li⁺ > Na⁺ > K⁺. rsc.org

Model the Effect of Framework Composition: The Si/Al ratio in zeolites, which is influenced by the synthesis conditions including the choice of the structure-directing agent, has a significant impact on adsorption properties. mdpi.comfrontiersin.org DFT can model how changes in the framework composition affect the interaction with adsorbate molecules.

By providing detailed insights into the adsorption mechanisms at the atomic level, DFT calculations can guide the design and synthesis of new zeolite materials with enhanced performance for gas separation and storage applications.

Ab Initio Calculations for Structural and Energetic Analysis

Ab initio quantum mechanical calculations, particularly those based on density functional theory (DFT), have been employed to investigate the structural and energetic properties of this compound (DEDMAOH) systems, often in the context of more complex structures such as clathrate hydrates. These computational studies provide fundamental insights into the interactions and stability of the diethyldimethylammonium cation ([DEDMA]⁺) and the hydroxide anion (OH⁻) within a structured environment.

One notable study focused on the role of this compound in ionic clathrate hydrates containing molecular oxygen (O₂). acs.org These calculations aimed to understand how the ionic components influence the magnetic coupling between O₂ molecules. acs.org The research revealed that the presence of the hydroxide ion is crucial for enhancing these magnetic interactions. acs.org

Structural Insights

Energetic Analysis

The stability of systems containing this compound has been quantified through the calculation of formation energies. For instance, the formation energy of an O₂-containing clathrate hydrate with this compound (O₂·EMN⁺@CHs, where EMN⁺ represents the diethyldimethylammonium cation) was calculated to be significantly more stable than its non-ionic counterparts. acs.org This increased stability is attributed to the weak ionic interactions between the [DEDMA]⁺ cation and the anionic host lattice of the clathrate. acs.org

The following table summarizes the calculated formation energies for different clathrate hydrate systems, highlighting the stabilizing effect of the this compound.

Table 1: Calculated Formation Energies of Clathrate Hydrate Systems

| System | Formation Energy (meV per cell) |

|---|---|

| O₂@CHs | -47 |

| O₂·MTHF@CHs | -49 |

| O₂·EMN⁺@CHs | -363 |

Data sourced from Zhang et al. (2020) acs.org

Furthermore, ab initio calculations have been used to explore the binding energies of the diethyldimethylammonium cation with other molecules. While not specific to the hydroxide system, studies on the interaction of quaternary ammonium ions, including the diethyldimethylammonium cation, with aromatic systems have shown binding energies in the gas phase ranging from 42 to 92 kJ/mol. nih.gov These calculations underscore the significant electrostatic interactions involving the quaternary ammonium cation. nih.gov

Advanced Materials Applications and Interdisciplinary Research

Ionic Clathrate Hydrates Research

Ionic clathrate hydrates are crystalline, water-based solids in which a hydrogen-bonded water lattice forms cages that trap guest ions. These materials are of growing interest for applications in gas storage, solid electrolytes, and energy storage. Diethyldimethylammonium hydroxide (B78521) plays a key role as a guest cation in the formation of specific types of these structures.

The design and synthesis of novel ionic clathrate hydrates have led to the formation of unique crystal structures. A significant achievement in this area is the synthesis of the first ionic clathrate hydrate (B1144303) with a hexagonal Structure-H (Str.H) crystal type using diethyldimethylammonium hydroxide. dut.ac.zauniba.it

Researchers successfully synthesized the this compound hydrate using methane (B114726) (CH₄) and xenon (Xe) as "help gases," which are necessary to stabilize the smaller cages within the clathrate structure. dut.ac.zauniba.it The structural identification was rigorously performed using a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This was the primary method used to identify the crystal structure as the hexagonal Str.H type. dut.ac.zauniba.it

Raman Spectroscopy: This technique provided further confirmation of the Str.H formation. dut.ac.zauniba.it

Solid-State NMR Spectroscopy: A suite of NMR techniques, including ¹³C, ¹²⁹Xe, and ²H NMR, was employed to probe the local environment of the guest and host molecules. dut.ac.zauniba.it

These characterization studies revealed that the diethyldimethylammonium cation occupies the large cage of the Structure-H hydrate. dut.ac.zauniba.it Ab initio calculations and ¹³C NMR data showed that the cation adopts a different conformation within the cage compared to its state in solution, a change enforced by the spatial constraints of the water lattice. dut.ac.zauniba.it The hydroxide anion (OH⁻) is incorporated into the water framework, substituting a water molecule. This substitution introduces a hydrogen deficiency that, according to ²H NMR, significantly increases the reorientational mobility of the water molecules within the framework. dut.ac.zauniba.it

| Parameter | Description | Reference |

|---|---|---|

| Guest Cation | Diethyldimethylammonium ([DEDMA]⁺) | dut.ac.zauniba.it |

| Guest Anion | Hydroxide (OH⁻) | dut.ac.zauniba.it |

| Help Gases | Methane (CH₄) and Xenon (Xe) | dut.ac.zauniba.it |

| Crystal Structure | Hexagonal Structure-H (Str.H) | dut.ac.zauniba.it |

| Characterization Methods | PXRD, Raman Spectroscopy, ¹³C, ¹²⁹Xe, ²H Solid-State NMR | dut.ac.zauniba.it |

| Key Finding | First reported ionic clathrate hydrate of the Str.H type; [DEDMA]⁺ occupies the large cage. | dut.ac.zauniba.it |

The incorporation of ions into the clathrate framework can dramatically alter the properties of other guest molecules. Computational studies have shown that the presence of this compound in a clathrate hydrate significantly influences the magnetic properties of encapsulated oxygen (O₂) molecules.

A study comparing three different O₂-containing clathrate hydrates (O₂@CHs) revealed a distinct magnetic coupling mechanism in the ionic variant. The systems studied were:

Pure O₂ clathrate hydrate (O₂@CHs)

Ionic this compound + O₂ clathrate hydrate (O₂·EMN⁺@CHs, where EMN⁺ is diethyldimethylammonium)

Non-ionic 2-methyltetrahydrofuran (B130290) + O₂ clathrate hydrate (O₂·MTHF@CHs)

The research demonstrated that doping the host lattice with hydroxide anions (OH⁻) induces and enhances magnetic spin coupling between the guest O₂ molecules through a superexchange pathway. While pure O₂ clathrates are paramagnetic and the MTHF-containing clathrate is weakly ferromagnetic, the this compound clathrate exhibits notable antiferromagnetic (AFM) coupling.

| Clathrate System | Magnetic Exchange Energy (meV) | Magnetic Property | Reference |

|---|---|---|---|

| O₂·EMN⁺@CHs (Ionic) | -23 | Antiferromagnetic | |

| O₂@CHs (Pure) | 0 | Paramagnetic | |

| O₂·MTHF@CHs (Non-ionic) | +2 | Ferromagnetic |

This effect is attributed to the mediating role of the oxygen atoms in the ionic host cage, which assist the magnetic coupling between the O₂ molecules. Analysis of the projected density of states (PDOS) shows that in the ionic clathrate, the p-band of the host oxygen becomes more delocalized and shifts to a higher energy range, overlapping with the guest O₂ p-band and facilitating the superexchange. This finding highlights the potential to tune the magnetic properties of materials by incorporating specific ions into a clathrate hydrate structure.

The thermodynamic stability of clathrate hydrates is crucial for their practical application. While specific formation energy values for this compound clathrate are not detailed in the reviewed literature, several key factors about its stability are known.

The formation of the hexagonal Structure-H (Str.H) hydrate with this compound is significant because Str.H hydrates are commonly more stable than other clathrate structures, such as structure I (Str.I) and structure II (Str.II). dut.ac.zauniba.it This enhanced stability suggests a new avenue for improving the robustness of ionic clathrate hydrates for applications that may require higher temperatures or pressures. dut.ac.zauniba.it

Role in Ionic Liquids and Cellulose (B213188) Dissolution Systems

This compound serves as a precursor for the synthesis of ammonium-based room temperature ionic liquids (RTILs), which are valuable solvents in green chemistry, particularly for the processing of biomass.

Room temperature ionic liquids are salts with melting points below 100 °C. A common and straightforward method for synthesizing ammonium-based RTILs is through a simple acid-base neutralization reaction. mdpi.com In this process, a tetraalkylammonium hydroxide is treated with a chosen acid to produce the corresponding ionic liquid and water.

For example, diethyldimethylammonium acetate (B1210297), an RTIL, can be synthesized by reacting this compound with acetic acid:

[DEDMA]⁺[OH]⁻ + CH₃COOH → [DEDMA]⁺[CH₃COO]⁻ + H₂O

The resulting product is an ionic liquid comprising the diethyldimethylammonium cation and the acetate anion. Excess water is typically removed under vacuum to yield the final, purified RTIL. This synthesis route is advantageous as it avoids halide impurities that can be present when using metathesis reactions starting from halide salts. The properties of the resulting ionic liquid can be tuned by selecting different acids, thereby changing the anion.

A significant challenge in utilizing biomass is the dissolution of cellulose, a highly crystalline and recalcitrant polymer. Ionic liquids have emerged as powerful solvents capable of overcoming this challenge. ubc.ca Ammonium-based ionic liquids with carboxylate anions, such as acetate, are particularly effective. uniba.itnih.gov

The mechanism of cellulose dissolution involves the disruption of the extensive hydrogen-bonding network that holds the cellulose chains together. uniba.it The anion of the ionic liquid plays the most critical role in this process. The acetate anion, for example, is a strong hydrogen-bond acceptor and forms new hydrogen bonds with the hydroxyl groups of the cellulose polymer. This interaction breaks the intra- and intermolecular hydrogen bonds within the cellulose structure. uniba.it

Simultaneously, the bulky tetraalkylammonium cation, such as diethyldimethylammonium, helps to solvate the cellulose chains and keep them separated through steric repulsion, preventing re-aggregation and facilitating dissolution. uniba.it

While studies have often focused on cations like tetrabutylammonium (B224687), the principle applies broadly to tetraalkylammonium acetates. Research on tetrabutylammonium acetate (TBAAc) mixed with a co-solvent like dimethyl sulfoxide (B87167) (DMSO) has shown it to be a highly efficient system for dissolving cellulose. uniba.itnih.gov The co-solvent helps to lower viscosity and further dissociate the ionic liquid, increasing the number of "free" acetate anions available to interact with cellulose. uniba.it This process allows for the homogeneous processing of cellulose for applications such as fiber spinning, film casting, and chemical modification. nih.gov

Biological and Antimicrobial Research (Academic Focus Only)

Mechanistic Studies of Interactions with Cell Membranes and Molecular Targets

The biological activity of quaternary ammonium (B1175870) compounds (QACs) is intrinsically linked to their molecular structure, particularly the length of the N-alkyl chains. While extensive research exists for long-chain QACs, specific mechanistic studies on this compound are not prevalent in publicly available academic literature. However, the fundamental principles of QAC interaction with cell membranes can be extrapolated to understand its potential behavior.

The primary mode of action for QACs involves the disruption of cell membranes. This process is initiated by an electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. Following this initial binding, the hydrophobic alkyl chains penetrate the lipid bilayer. nih.govchemicalbook.com This insertion disrupts the membrane's structural integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately results in cell lysis and death. researchgate.net

For this compound, the presence of short ethyl and methyl groups results in a significantly lower hydrophobicity compared to its long-chain counterparts. This structural feature is expected to influence its interaction with cell membranes. Molecular dynamics simulations of various QACs have shown that the depth of penetration and the degree of membrane disruption are highly dependent on the alkyl chain length. nih.gov Shorter chains may not penetrate as deeply into the hydrophobic core of the membrane, potentially resulting in a lower antimicrobial efficacy compared to QACs with longer alkyl chains (typically C8 to C18), which are known for their potent biocidal activity. researchgate.net

The interaction is also influenced by the type of microbial cell wall. Gram-positive bacteria, with a more exposed peptidoglycan layer and negatively charged teichoic acids, are generally more susceptible to QACs. chemicalbook.commdpi.com Gram-negative bacteria possess an outer membrane containing lipopolysaccharides, which can act as a barrier to the entry of QACs, often resulting in higher resistance. chemicalbook.commdpi.com The effectiveness of this compound would likely follow this general trend, although its lower hydrophobicity might further limit its ability to traverse the outer membrane of Gram-negative bacteria.

It is also important to consider that at sub-lethal concentrations, some QACs can induce changes in the cell membrane that may not lead to immediate cell death but can affect cellular processes. For instance, low concentrations of certain QACs have been shown to alter membrane permeability and affect quorum sensing, a cell-to-cell communication mechanism in bacteria. chemimpex.com

| Parameter | General Effect of QACs on Cell Membranes | Anticipated Influence of Diethyldimethylammonium Structure |

| Initial Interaction | Electrostatic attraction to negatively charged membrane components. chemicalbook.com | Positive charge facilitates initial binding. |

| Membrane Penetration | Hydrophobic alkyl chains insert into the lipid bilayer. nih.gov | Short ethyl and methyl groups lead to shallow penetration. |

| Membrane Disruption | Disruption of membrane integrity and leakage of cellular contents. researchgate.net | Reduced disruption compared to long-chain QACs. |

| Antimicrobial Efficacy | Generally high, especially for long-chain QACs. researchgate.net | Expected to be lower than long-chain QACs. |

Applications in Cell Culture for Surface Modification and Improved Cell Attachment

The application of this compound specifically for surface modification in cell culture is not well-documented in academic research. The primary focus of surface modification for enhanced cell attachment is to create a more biocompatible and cell-adhesive environment, often by mimicking the extracellular matrix. Common strategies involve coating surfaces with proteins like collagen or fibronectin, or functionalizing them with peptides containing the RGD sequence. chemimpex.com

However, the cationic nature of this compound suggests a potential, albeit likely limited, role in this area. Cationic surfaces can promote the initial attachment of cells, which generally have a net negative surface charge. This electrostatic interaction can be a preliminary step in cell adhesion. A product data sheet for this compound solution mentions its use in surface modification to enhance adhesion properties in coatings and adhesives and a role in cell culture applications for modifying cell surfaces for improved cell attachment and growth. chemimpex.com

The short alkyl chains of this compound would result in a less hydrophobic surface compared to modifications with long-chain QACs. This could be advantageous in some contexts, as excessive hydrophobicity can be detrimental to cell health and function.

It is important to note that while cationic surfaces can enhance initial cell attachment, they can also be cytotoxic if not carefully designed. The concentration and surface density of the cationic groups are critical parameters. High concentrations of some QACs can be toxic to mammalian cells, not just microbes. mdpi.com Therefore, any potential application of this compound in this context would require careful optimization to balance the benefits of enhanced attachment with the risk of cytotoxicity.

| Surface Property | General Approach for Improved Cell Attachment | Potential Role of this compound |

| Surface Charge | Neutral or negatively charged surfaces often require protein coating. | Introduction of a positive charge to promote initial cell attraction. |

| Hydrophobicity | Controlled hydrophilicity is generally preferred. | Creates a less hydrophobic surface than long-chain QACs. |

| Biocompatibility | Use of biocompatible materials and coatings. | Potential for cytotoxicity requires careful evaluation. |

Design and Development of Biodegradable Quaternary Ammonium Compounds

The persistence of many conventional QACs in the environment has raised concerns, leading to research into the design of biodegradable alternatives. rsc.org Traditional QACs, characterized by stable carbon-nitrogen and carbon-carbon bonds, are not readily degraded by microorganisms. rsc.org

Research in this area focuses on incorporating biodegradable linkages into the QAC structure. Ester and amide bonds, for example, are susceptible to hydrolysis, which can break down the molecule into smaller, less harmful fragments that can be more easily metabolized by microorganisms. rsc.org

While there is no specific research on the design of biodegradable analogs of this compound, the general principles can be applied. The biodegradability of QACs is influenced by the length of the alkyl chains. Shorter alkyl chains, like the ethyl and methyl groups in diethyldimethylammonium, are generally more water-soluble and potentially more bioavailable for microbial degradation compared to their long-chain counterparts. nih.govnih.gov However, the core quaternary ammonium structure can still be recalcitrant.

Studies on the biodegradation of didecyldimethylammonium chloride (DDAC), a longer-chain dialkyldimethylammonium salt, have shown that some microorganisms, such as Pseudomonas fluorescens, can degrade it via N-dealkylation, breaking the carbon-nitrogen bond. researchgate.netnih.gov The rate of this degradation is often slow and can be inhibited by the toxicity of the QAC itself. The oxidation rate of various QACs has been observed to decrease with increasing alkyl chain length, suggesting that shorter-chain compounds might be more readily degraded. nih.gov

Future designs for biodegradable short-chain QACs could involve introducing ester or other labile groups into the ethyl or methyl chains, although this would represent a significant structural departure from this compound. The goal would be to maintain the desired properties of the parent compound while enhancing its environmental degradation.

| Structural Feature | Impact on Biodegradability | Relevance to this compound |

| Alkyl Chain Length | Shorter chains are generally more water-soluble and potentially more biodegradable. nih.govnih.gov | The ethyl and methyl groups may confer better biodegradability than long-chain QACs. |

| Chemical Bonds | Stable C-N and C-C bonds hinder degradation. rsc.org | The core structure is stable. |

| Biodegradable Linkages | Introduction of ester or amide bonds enhances degradation. rsc.org | Not present in the parent compound but a strategy for future biodegradable analogs. |

Future Research Directions and Emerging Areas

Development of Novel Zeolite Frameworks with Enhanced Properties